molecular formula C6H7ClN2O B1590751 4-Chloro-2-ethoxypyrimidine CAS No. 92520-02-0

4-Chloro-2-ethoxypyrimidine

Cat. No. B1590751
CAS RN: 92520-02-0
M. Wt: 158.58 g/mol
InChI Key: ZNKCBAFPAIENRN-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxypyrimidine is an organic chemical compound that has gained significant attention in the field of scientific research due to its diverse range of applications. This compound is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In

Scientific Research Applications

Antiviral Activity

4-Chloro-2-ethoxypyrimidine derivatives have been investigated for their antiviral properties. For instance, research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has demonstrated marked inhibition of retrovirus replication in cell culture. These compounds showed significant antiretroviral activity comparable to reference drugs but without measurable toxicity at effective concentrations (Hocková et al., 2003).

Molecular Docking and Experimental Analysis

4-Chloro-2-ethoxypyrimidine derivatives have also been explored through molecular docking and experimental techniques like FT-IR, FT-Raman, and NMR. These studies aim to understand the compounds' molecular structure and their potential biological activity, such as antihypertensive effects, by assessing their interaction with specific receptors or enzymes (Aayisha et al., 2019).

Solubility and Thermodynamic Studies

The solubility of 4-Chloro-2-ethoxypyrimidine derivatives in various organic solvents has been extensively studied to understand their thermodynamic properties. Such studies provide insights into the compounds' solubility at different temperatures, which is crucial for their application in drug formulation and development (Yao et al., 2017).

Analgesic and Anti-inflammatory Agents

Research on 4-Chloro-2-ethoxypyrimidine derivatives has shown their potential as analgesic and anti-inflammatory agents. These compounds have been synthesized and evaluated for their biological activity, revealing some derivatives to be more potent than standard drugs in experimental models (Chhabria et al., 2007).

Biodegradation and Detoxification

4-Chloro-2-ethoxypyrimidine derivatives have been studied for their environmental impact, particularly in the biodegradation and detoxification of herbicides like chlorimuron-ethyl. Bacteria capable of utilizing these compounds as a nitrogen source have shown potential in reducing the toxic effects of herbicides on crops (Pan et al., 2018).

properties

IUPAC Name

4-chloro-2-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKCBAFPAIENRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531553
Record name 4-Chloro-2-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethoxypyrimidine

CAS RN

92520-02-0
Record name 4-Chloro-2-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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